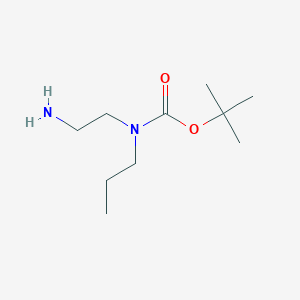

(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester

Description

The exact mass of the compound (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-5-7-12(8-6-11)9(13)14-10(2,3)4/h5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUOSTRRFPZQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565519 | |

| Record name | tert-Butyl (2-aminoethyl)propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105628-64-6 | |

| Record name | tert-Butyl (2-aminoethyl)propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-aminoethyl)-N-propylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester synthesis pathway

An In-Depth Technical Guide to the Synthesis of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester

Abstract

(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester is a valuable bifunctional building block in modern organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. Its structure, featuring a Boc-protected primary amine and a secondary propyl-amine, allows for orthogonal derivatization, making it a key intermediate for constructing complex molecules and pharmacophores. This guide provides a comprehensive, field-proven pathway for the synthesis of this target compound. We will delve into a robust two-step synthetic sequence, beginning with the selective mono-N-Boc protection of ethylenediamine, followed by a highly efficient N-alkylation via reductive amination. The causality behind experimental choices, detailed step-by-step protocols, and supporting data are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Strategic Overview: A Two-Step Approach

The synthesis of asymmetrically substituted diamines requires a carefully planned strategy to ensure high selectivity and yield. Direct alkylation of a mono-protected diamine can often lead to undesirable over-alkylation byproducts.[1] To circumvent this common issue, a reductive amination pathway is the superior choice for the introduction of the propyl group. This method is renowned for its high chemoselectivity and mild reaction conditions.[2][3]

Our retrosynthetic analysis logically disconnects the target molecule into two key precursors: N-Boc ethylenediamine and propanal.

Caption: Retrosynthetic analysis of the target compound.

This leads to the following two-stage forward synthesis, which forms the core of our guide.

Caption: Overall two-step synthesis workflow.

Part I: Selective Mono-Boc Protection of Ethylenediamine

Expertise & Rationale

The primary challenge in the functionalization of symmetric diamines is achieving mono-selectivity. Reacting ethylenediamine directly with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) typically yields a statistical mixture of starting material, the desired mono-protected product, and the di-protected byproduct. While using a large excess of the diamine can favor mono-protection, this approach is inefficient and not cost-effective.[4]

A more elegant and efficient strategy involves the in-situ differentiation of the two amine groups by protonation. By adding one molar equivalent of an acid, such as hydrochloric acid (HCl), one amine group is converted to its ammonium salt. This protonated amine is no longer nucleophilic, effectively "protecting" it and directing the subsequent reaction with (Boc)₂O exclusively to the remaining free primary amine.[5][6] This method is highly efficient, scalable, and avoids the need for tedious chromatographic separation of byproducts.[6]

Experimental Protocol: Mono-Boc Protection

Materials:

-

Ethylenediamine

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) solution, 10% w/v

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve ethylenediamine (1.0 eq) in methanol.

-

Slowly add one equivalent of concentrated HCl dropwise while stirring. Maintain the temperature at 0 °C.

-

To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in methanol dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water and basify the aqueous solution to a pH of 10-12 by the slow addition of 10% NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (2-Amino-ethyl)-carbamic acid tert-butyl ester as an oil or low-melting solid. The product is often of sufficient purity for the next step without further purification.

Data Summary: Mono-Boc Protection

| Parameter | Value | Reference |

| Starting Material | Ethylenediamine | [6] |

| Reagents | HCl, (Boc)₂O | [6] |

| Stoichiometry | 1:1:1 (Diamine:HCl:(Boc)₂O) | [6] |

| Solvent | Methanol | [6] |

| Reaction Time | 12-16 hours | N/A |

| Typical Yield | >90% | [6] |

Part II: N-Propylation via Reductive Amination

Expertise & Rationale

With the mono-protected intermediate in hand, the final step is to introduce the propyl group onto the free primary amine. As previously noted, direct alkylation with a propyl halide risks over-alkylation. Reductive amination provides a superior, controlled alternative.[1][2] The process occurs in a one-pot sequence. First, the primary amine of N-Boc ethylenediamine reacts with propanal to form an intermediate imine (or Schiff base). This imine is then immediately reduced in situ to the desired secondary amine.

The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[2] It is a mild and selective reducing agent that readily reduces imines and protonated iminium ions but is significantly slower to react with aldehydes or ketones.[1] This selectivity prevents the wasteful consumption of the hydride reagent by the starting aldehyde and ensures a clean, high-yielding conversion to the final product. The entire process is efficient, avoids harsh conditions, and demonstrates broad functional group tolerance.[2]

Experimental Protocol: Reductive Amination

Materials:

-

(2-Amino-ethyl)-carbamic acid tert-butyl ester (from Part I)

-

Propanal (Propionaldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Amino-ethyl)-carbamic acid tert-butyl ester (1.0 eq) in anhydrous dichloromethane.

-

Add propanal (1.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.

-

Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Continue stirring until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford the pure (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester.

Data Summary: Reductive Amination

| Parameter | Value | Reference |

| Starting Material | N-Boc Ethylenediamine | N/A |

| Reagents | Propanal, STAB | [2] |

| Stoichiometry | 1:1.1:1.5 (Amine:Aldehyde:STAB) | [2] |

| Solvent | Dichloromethane | [2] |

| Reaction Time | 4-6 hours | [2] |

| Typical Yield | 80-95% | [2] |

Conclusion

This guide outlines a highly reliable and efficient two-step synthesis for (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester. The strategy leverages a selective acid-mediated mono-Boc protection of ethylenediamine, followed by a chemoselective reductive amination using sodium triacetoxyborohydride. This pathway is characterized by its operational simplicity, use of readily available reagents, high yields, and avoidance of common side reactions, making it an authoritative and trustworthy protocol for professionals in research and drug development.

References

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, Coll. Vol. 10, p.14 (2004); Vol. 79, p.184 (2002). [Link]

-

Deadman, B. J., et al. Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. Organic Letters, 17(24), 6030–6033 (2015). [Link]

-

Lee, D. W., & Ha, H. J. Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 849-854 (2007). [Link]

-

Shaikh, I. R., et al. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 52(43), 5691-5694 (2011). [Link]

-

Lee, D. W., & Ha, H. J. Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 849-854 (2007). [Link]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience, New York, 1999. [Link]

- Einhorn, J., et al. N-Alkylation of N-alpha-boc-protected amino acids.

-

Ghosh, A., & Slanina, T. Synthesis of Boc-L-Phenylalanyl-Boc-Ethylenediamine, a Dipeptide Analogue. Der Pharma Chemica, 4(5), 1965-1970 (2012). [Link]

-

Pittelkow, M., et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202 (2002). [Link]

- CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

Discussion on Alkylation of Boc protected secondary amines. ResearchGate. [Link]

-

Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem. [Link]

-

Discussion on how to do alkylation of NHBoc amines using alkyl bromide. ResearchGate. [Link]

-

Feroci, M., et al. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 15(11), 7800-7813 (2010). [Link]

-

Kabalka, G. W., et al. Reductive BOC-Amination of Aldehydes. Organic Preparations and Procedures International, 33(4), 397-401 (2001). [Link]

-

Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

Synthesis of N-Boc-N,N'-dimethylethylene diamine. PrepChem. [Link]

-

Sun, J., et al. N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Chemical Papers, 66(10), 968-973 (2012). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tandfonline.com [tandfonline.com]

- 6. bioorg.org [bioorg.org]

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-N'-propyl-1,2-ethanediamine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-N'-propyl-1,2-ethanediamine, a valuable bifunctional building block in contemporary organic synthesis and drug discovery. As direct experimental data for this specific molecule is not extensively documented in publicly accessible literature, this guide synthesizes information from closely related analogs, established chemical principles, and predictive methodologies. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective application in synthetic strategies. The guide outlines a plausible synthetic route, details predicted physicochemical parameters, and presents standardized protocols for its empirical characterization.

Introduction and Strategic Importance

N-Boc-N'-propyl-1,2-ethanediamine belongs to the class of mono-protected diamines, which are of significant strategic importance in multistep organic synthesis. The presence of two distinct amine functionalities—one protected by the acid-labile tert-butoxycarbonyl (Boc) group and the other a secondary amine bearing a propyl substituent—allows for selective, sequential chemical modifications. This differential reactivity is highly sought after in the construction of complex molecules, including pharmaceutical intermediates, ligands for catalysis, and functionalized materials.

The Boc protecting group is a cornerstone of modern amine chemistry, prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] The N'-propyl group, on the other hand, modulates the steric and electronic properties of the secondary amine, influencing its nucleophilicity and basicity. A thorough understanding of the physicochemical properties of N-Boc-N'-propyl-1,2-ethanediamine is therefore crucial for optimizing reaction conditions, designing purification strategies, and predicting its behavior in various chemical environments.

Synthesis and Purification

A robust and scalable synthesis of N-Boc-N'-propyl-1,2-ethanediamine can be readily achieved through the selective mono-Boc protection of N-propylethylenediamine. Several methods have been reported for the mono-Boc protection of diamines, and a particularly effective approach involves the use of di-tert-butyl dicarbonate (Boc)₂O under controlled conditions to favor the formation of the desired product over the di-protected species.

Proposed Synthetic Protocol

The following protocol is adapted from established procedures for the mono-Boc protection of similar diamines.

Reaction Scheme:

Caption: Proposed synthesis of N-Boc-N'-propyl-1,2-ethanediamine.

Materials:

-

N-propylethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-propylethylenediamine (1.0 equivalent) in dichloromethane.

-

Addition of Base: Add an equal volume of saturated aqueous sodium bicarbonate solution to the flask. The biphasic mixture should be stirred vigorously to ensure efficient mixing.

-

Addition of (Boc)₂O: To the stirring mixture, add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 equivalents) in dichloromethane dropwise over a period of 30-60 minutes at room temperature. The slow addition helps to minimize the formation of the di-Boc protected byproduct.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with two additional portions of dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure N-Boc-N'-propyl-1,2-ethanediamine, typically as a colorless to pale yellow oil.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Boc-N'-propyl-1,2-ethanediamine. It is important to note that where direct experimental data is unavailable, values are predicted based on the known properties of N-Boc-ethylenediamine and the structural contribution of the N'-propyl group.

| Property | Predicted Value / Information | Comments and Rationale |

| IUPAC Name | tert-butyl (2-(propylamino)ethyl)carbamate | |

| Synonyms | N-Boc-N'-propyl-1,2-ethanediamine, tert-butyl N-(2-(propylamino)ethyl)carbamate | |

| CAS Number | Not assigned | As of the date of this guide, a specific CAS number has not been assigned. |

| Molecular Formula | C₁₀H₂₂N₂O₂ | |

| Molecular Weight | 202.30 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oily liquid | Similar to N-Boc-ethylenediamine.[2] |

| Boiling Point | > 150 °C (at atmospheric pressure) | The boiling point is expected to be higher than that of N-propylethylenediamine (147-150 °C) due to the increased molecular weight and the presence of the carbamate group which can participate in hydrogen bonding.[3] The boiling point of N-Boc-ethylenediamine is reported as 72-80 °C at 0.1 mmHg.[2] |

| Melting Point | Not applicable (liquid at room temp.) | The parent compound, N-propylethylenediamine, has a melting point of -30.89 °C (estimate).[3] The addition of the bulky Boc group is unlikely to raise the melting point above room temperature. |

| Density | ~0.95 - 1.05 g/mL | The density is predicted to be slightly lower than that of N-Boc-ethylenediamine (~1.012 g/mL) due to the less dense propyl group.[2] |

| Solubility | Good solubility in common organic solvents (e.g., DCM, chloroform, methanol, ethyl acetate). Slightly miscible with water. | The Boc group enhances lipophilicity, while the secondary amine and carbamate moiety provide some polarity.[4] |

| pKa | ~9.5 - 10.5 (for the secondary amine) | The pKa of the secondary amine is expected to be in the typical range for acyclic secondary amines. The pKa of N-Boc-ethylenediamine's primary amine is predicted to be around 12.40.[5] The propyl group is slightly electron-donating, which may slightly increase the basicity compared to a methyl or ethyl substituent. |

| Refractive Index | ~1.45 - 1.46 | The refractive index of N-Boc-ethylenediamine is ~1.458.[2] The addition of a propyl group is expected to have a minor effect on this value. |

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized N-Boc-N'-propyl-1,2-ethanediamine. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a sharp singlet for the nine equivalent protons of the tert-butyl group at ~1.4 ppm), the propyl group (a triplet for the methyl protons, a multiplet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons adjacent to the nitrogen), and the ethylenediamine backbone (two multiplets for the two methylene groups). The N-H protons will likely appear as broad singlets.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate group (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbons of the ethylenediamine and propyl moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the carbamate and the secondary amine.

-

C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the carbonyl group in the carbamate.[6]

-

C-N Stretching: Absorptions in the fingerprint region (typically 1000-1300 cm⁻¹) corresponding to C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): This technique should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 203.30.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess the purity of the sample and to observe characteristic fragmentation patterns, such as the loss of the Boc group.

Experimental Protocols for Physicochemical Property Determination

The following are standard protocols for the experimental determination of key physicochemical properties.

Determination of Boiling Point

Caption: Workflow for boiling point determination.

Procedure: Due to the expected high boiling point, vacuum distillation is the preferred method for both purification and boiling point determination. The boiling point should be recorded along with the corresponding pressure.

Determination of Solubility

Qualitative Procedure:

-

Place a small amount (a few milligrams) of N-Boc-N'-propyl-1,2-ethanediamine into a series of test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Agitate the tubes and observe for complete dissolution. Record the results as soluble, partially soluble, or insoluble.

Determination of pKa

Potentiometric Titration Procedure:

-

Accurately weigh a sample of N-Boc-N'-propyl-1,2-ethanediamine and dissolve it in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol to ensure solubility).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Safety and Handling

While specific toxicity data for N-Boc-N'-propyl-1,2-ethanediamine is not available, it should be handled with the standard precautions for organic amines and carbamates.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

Conclusion

N-Boc-N'-propyl-1,2-ethanediamine is a versatile synthetic intermediate with significant potential in various fields of chemical research and development. This guide provides a foundational understanding of its synthesis, predicted physicochemical properties, and the analytical methods required for its characterization. The provided protocols and data serve as a valuable resource for scientists and researchers, enabling the effective and safe utilization of this compound in their synthetic endeavors. It is recommended that experimental verification of the predicted properties be conducted to establish a definitive profile for this molecule.

References

-

Journal of AOAC INTERNATIONAL. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. [Link]

-

LookChem. (n.d.). N-Propylethylenediamine. Retrieved January 12, 2026, from [Link]

-

MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

Sources

Spectroscopic Characterization of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester, a key intermediate in pharmaceutical and materials science research. The unique structural features of this molecule, including a primary amine, a carbamate, and a propyl group, give rise to a distinct spectroscopic fingerprint. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the principles behind the spectral features and providing protocols for data acquisition and analysis.

Introduction: The Importance of Spectroscopic Analysis

(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester, also known as tert-butyl N-(2-aminoethyl)-N-propylcarbamate, possesses a molecular formula of C10H22N2O2 and a molecular weight of 202.29 g/mol .[1] The presence of both a protected secondary amine and a free primary amine makes it a valuable bifunctional building block in organic synthesis. Accurate characterization of this compound is paramount to ensure its purity and to confirm its structure before proceeding with subsequent synthetic steps. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing unique and complementary information about the molecule's structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and integrals of the signals in ¹H and ¹³C NMR spectra, one can deduce the precise arrangement of atoms within the molecule.

Predicted ¹H NMR Spectral Data

While a publicly available, experimentally determined ¹H NMR spectrum for (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester is not readily found, a highly accurate prediction can be made based on the known spectrum of the closely related analogue, (2-Aminoethyl)carbamic acid tert-butyl ester, and established chemical shift principles.[2]

The most prominent feature in the ¹H NMR spectrum of a Boc-protected amine is the large, sharp singlet for the nine equivalent protons of the tert-butyl group, typically appearing around 1.4-1.5 ppm.[3] The protons on the carbons adjacent to the nitrogen atoms will also exhibit characteristic chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~0.90 | Triplet | 3H | CH₃ (propyl) | Typical chemical shift for a methyl group adjacent to a methylene group. |

| ~1.45 | Singlet | 9H | C(CH₃)₃ (Boc) | Characteristic singlet for the tert-butyl group of the Boc protecting group.[3] |

| ~1.55 | Sextet | 2H | CH₂ (propyl) | Methylene group adjacent to a methyl and another methylene group. |

| ~1.70 | Broad Singlet | 2H | NH₂ | Chemical shift can be variable and the peak is often broad due to quadrupole broadening and exchange. |

| ~2.80 | Triplet | 2H | CH₂-NH₂ | Methylene group adjacent to the primary amine. |

| ~3.20 | Triplet | 2H | N-CH₂ (propyl) | Methylene group of the propyl chain directly attached to the nitrogen. |

| ~3.30 | Triplet | 2H | Boc-N-CH₂ | Methylene group adjacent to the Boc-protected nitrogen. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are based on the data for (2-Aminoethyl)carbamic acid tert-butyl ester and the expected influence of the additional propyl group.[2]

Table 2: Predicted ¹³C NMR Data for (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~11.5 | CH₃ (propyl) | Typical chemical shift for a terminal methyl group in an alkyl chain. |

| ~20.5 | CH₂ (propyl) | Methylene group in the middle of the propyl chain. |

| ~28.4 | C(CH₃)₃ (Boc) | Characteristic signal for the three equivalent methyl carbons of the tert-butyl group. |

| ~40.0 | CH₂-NH₂ | Carbon adjacent to the primary amine. |

| ~49.0 | N-CH₂ (propyl) | Methylene carbon of the propyl group attached to the nitrogen. |

| ~50.0 | Boc-N-CH₂ | Methylene carbon adjacent to the Boc-protected nitrogen. |

| ~79.5 | C(CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| ~156.0 | C=O (carbamate) | Carbonyl carbon of the carbamate group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR (typically 256 or more).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Bands

The IR spectrum of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the carbamate, and the C-H bonds of the alkyl groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400-3300 | Medium, two bands | N-H stretch (primary amine)[4] |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| ~1690 | Strong | C=O stretch (carbamate) |

| 1650-1580 | Medium | N-H bend (primary amine)[4] |

| ~1520 | Medium | N-H bend (carbamate) |

| 1250-1020 | Medium | C-N stretch (aliphatic amine)[4] |

| ~1170 | Strong | C-O stretch (carbamate) |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of the neat liquid sample of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrum

For (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester (MW = 202.29), the mass spectrum obtained using a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 203.

Under harsher ionization conditions or during tandem MS (MS/MS), fragmentation of the Boc group is common. Key fragmentation pathways include the loss of isobutylene (56 Da) to give a fragment at m/z 147, and the loss of the entire Boc group (100 Da) to give a fragment at m/z 103.

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 203 | [M+H]⁺ |

| 147 | [M+H - C₄H₈]⁺ |

| 103 | [M+H - C₅H₉O₂]⁺ |

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Workflow Visualization

The following diagrams illustrate the general workflows for the acquisition and analysis of the spectroscopic data discussed.

Caption: General workflows for NMR, IR, and MS data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester, through the combined application of NMR, IR, and MS, provides a robust and reliable method for its structural confirmation and purity assessment. The predicted spectral data and outlined protocols in this guide serve as a valuable resource for researchers working with this important synthetic intermediate. The characteristic signals of the Boc group, the propyl chain, and the aminoethyl backbone create a unique spectroscopic signature that is essential for quality control in any synthetic endeavor.

References

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2003). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 286.[2]

-

PubChem. (n.d.). tert-butyl N-(2-aminoethyl)-N-propylcarbamate. Retrieved from [Link][1]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][4]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester: A Profile

(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester possesses a unique combination of functional groups that influence its chemical behavior and physical properties. The presence of a primary amine offers a site for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group on the carbamate provides stability and allows for controlled deprotection. The propyl group adds a degree of lipophilicity to the molecule.

Physicochemical Properties (Inferred):

-

Molecular Weight: Approximately 216.32 g/mol .

-

Polarity: The molecule exhibits both polar and non-polar characteristics. The primary amine and carbamate groups contribute to its polarity and potential for hydrogen bonding, while the propyl and tert-butyl groups are non-polar. This amphiphilic nature suggests it will have varied solubility across different organic solvents.

-

Hydrogen Bonding: The primary amine and the N-H group of the carbamate can act as hydrogen bond donors, while the carbonyl oxygen of the carbamate and the nitrogen atoms can act as hydrogen bond acceptors. This capability is a significant determinant of its solubility in protic solvents.

The Science of Solubility: Theoretical Considerations

The adage "like dissolves like" is the foundational principle for predicting solubility.[1][2] This means that solutes tend to dissolve in solvents with similar polarity. For (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester, its solubility will be a balance between its polar and non-polar moieties.

Factors Influencing Carbamate Solubility:

-

Solvent Polarity: Polar solvents are generally better at solvating polar molecules. We can anticipate that our target compound will exhibit moderate to good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where dipole-dipole interactions and hydrogen bonding can occur.[3]

-

Hydrogen Bonding Capability of the Solvent: Protic solvents, such as alcohols (methanol, ethanol), can engage in hydrogen bonding with the amine and carbamate groups, which is expected to enhance solubility.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[2][4] This is because the additional thermal energy helps to overcome the intermolecular forces within the solid lattice.

-

Molecular Size: Larger molecules can be more challenging for solvent molecules to surround and solvate, which can lead to lower solubility.[2]

Based on these principles, a predicted solubility profile in common organic solvents is presented in the table below. It is crucial to note that these are qualitative predictions, and experimental verification is essential.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the amine and carbamate groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions and some hydrogen bonding. |

| Non-Polar | Hexane, Toluene | Low | The non-polar nature of these solvents cannot effectively solvate the polar functional groups of the solute. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the non-polar parts of the molecule, while also having some ability to interact with the polar groups. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and dependable technique for determining the equilibrium solubility of a compound.[1][5]

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator that is maintained at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Concentration Analysis:

-

The concentration of the solute in the filtered supernatant can be determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are common methods.[6][7] A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.

-

If necessary, dilute the sample to fall within the linear range of the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of mg/mL, g/L, or molarity (mol/L).

-

Interpreting the Results: The Role of Intermolecular Forces

The experimentally determined solubility data will provide a quantitative measure of the interactions between (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester and the various organic solvents. The solubility is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Intermolecular Interactions Diagram

Sources

- 1. youtube.com [youtube.com]

- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scispace.com [scispace.com]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. lifechemicals.com [lifechemicals.com]

A Technical Guide to the Chemoselective Functionalization of N-Propylethylenediamine: Navigating the Reactivity of Primary vs. Secondary Amines

Executive Summary

The selective functionalization of polyamines is a cornerstone of modern synthetic chemistry, particularly in the fields of drug development and materials science. Molecules possessing multiple amine functionalities, such as N-propylethylenediamine, present a significant synthetic challenge: how to precisely target one amine in the presence of another that is only subtly different. This guide provides an in-depth analysis of the competing factors that govern the reactivity of the primary and secondary amine centers in this model substrate. We will explore the fundamental principles of electronics and sterics, and demonstrate how a nuanced understanding of this interplay allows for the strategic and high-yield modification of either nitrogen atom. This document serves as a technical resource for researchers and process chemists, offering both theoretical grounding and field-proven experimental protocols to achieve predictable chemoselectivity.

Introduction

Polyamines are ubiquitous structural motifs in biologically active molecules and advanced polymers. Their hydrogen-bonding capabilities, basicity, and nucleophilic character make them critical for molecular recognition and chemical synthesis. However, the very reactivity that makes them so valuable also complicates their use in multi-step synthetic sequences. When a molecule contains both a primary (R-NH₂) and a secondary (R₂NH) amine, as in the case of N-propylethylenediamine, the synthetic chemist is faced with a classic selectivity challenge. Direct, non-selective reactions often lead to a mixture of products, including mono- and di-substituted species at both nitrogen centers, resulting in low yields and complex purification challenges.

This guide will use N-propylethylenediamine as a case study to dissect the principles of amine reactivity. The objective is to provide a robust framework for predicting and controlling which amine will react with a given electrophile. We will delve into the causality behind experimental design, moving beyond simple procedural steps to explain why certain conditions favor one outcome over another. By mastering these principles, scientists can design more efficient, elegant, and scalable synthetic routes for complex molecules.

Chapter 1: Fundamental Principles of Amine Reactivity

The reactivity of an amine is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom. This availability is modulated by two main, often opposing, factors: electronic effects and steric hindrance.

Electronic Effects: Basicity and Nucleophilicity

The lone pair of electrons makes an amine both a Brønsted-Lowry base (a proton acceptor) and a Lewis base/nucleophile (an electron-pair donor to an electrophile).

-

Basicity: Basicity refers to the amine's ability to accept a proton. Alkyl groups are electron-donating via the inductive effect, pushing electron density onto the nitrogen atom. This increased electron density makes the lone pair more available to bond with a proton.[1][2] Consequently, secondary amines, with two electron-donating alkyl groups, are generally more basic than primary amines, which have only one.[3][4][5]

-

Nucleophilicity: Nucleophilicity is a kinetic measure of how quickly an amine reacts with an electrophile. While closely related to basicity, it is not identical. For simple alkyl amines in many contexts, the order of nucleophilicity often follows the order of basicity: secondary > primary > ammonia.[6] The greater electron density on the secondary amine's nitrogen makes it a more potent nucleophile.[7][8][9]

Based on electronic effects alone, the secondary amine in N-propylethylenediamine would be predicted to be the more reactive site.

Steric Effects: The Role of Molecular Bulk

Steric hindrance refers to the physical obstruction of a reaction site by bulky substituents.[10] While the secondary amine is electronically activated, it is also more sterically crowded. It is bonded to two carbon atoms (one from the propyl group, one from the ethyl bridge), whereas the primary amine is bonded to only one.[11][12]

This steric congestion can impede the approach of an electrophile to the nitrogen's lone pair, slowing down the rate of reaction.[11] For large or bulky electrophiles, this physical barrier can become the dominant factor, making the less-hindered primary amine the preferred site of attack, despite its lower intrinsic nucleophilicity.[12][13]

The Decisive Interplay

The chemoselectivity of any given reaction is therefore a result of the competition between these two effects. The outcome is determined by the specific properties of the electrophile and the reaction conditions.

-

Small, reactive electrophiles are less sensitive to steric hindrance, and their reactions are often governed by electronic effects, favoring the secondary amine.

-

Bulky electrophiles are highly sensitive to steric hindrance, and their reactions are typically governed by sterics, favoring the primary amine.

This relationship can be visualized as a decision-making process for the incoming electrophile.

Detailed Methodology:

-

Dissolution: Dissolve N-propylethylenediamine (1.0 equiv.) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Causality: Aprotic solvents are used to avoid competing reactions with the electrophile. DCM is an excellent choice due to its low boiling point, which simplifies removal post-reaction.

-

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Causality: Lowering the temperature enhances kinetic control. At 0 °C, the reaction rate is slowed, amplifying the difference in activation energy between the reaction at the sterically accessible primary amine and the hindered secondary amine.

-

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equiv.) in the same solvent dropwise over a period of 1 hour.

-

Causality: Slow, dropwise addition maintains a low concentration of the electrophile, preventing localized heating and reducing the likelihood of di-protection. Using only a slight excess of (Boc)₂O minimizes waste and simplifies purification.

-

-

Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (approx. 16 hours).

-

Causality: The initial low-temperature period ensures the selective reaction begins under kinetic control. Allowing the reaction to proceed to completion at room temperature ensures full conversion of the starting material.

-

-

Workup: Quench the reaction with water. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Causality: The NaHCO₃ wash removes any unreacted (Boc)₂O and acidic byproducts. The brine wash helps to remove water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure tert-butyl (2-(propylamino)ethyl)carbamate.

Chapter 3: Strategies for Targeting the Secondary Amine

While steric hindrance often directs reactions to the primary amine, it is possible to achieve selectivity for the more nucleophilic secondary amine by manipulating electronic factors and choosing the right electrophile.

Leveraging Basicity: The Proton as a Protecting Group

The difference in basicity (pKa) between the two amines can be exploited to achieve selectivity. [14][15]By carefully controlling the stoichiometry of an acid, one can selectively protonate the more basic secondary amine. The resulting ammonium salt is no longer nucleophilic, leaving the primary amine as the only reactive site. Conversely, starting with the diamine dihydrochloride salt and adding precisely one equivalent of a strong base will preferentially deprotonate the less acidic conjugate acid of the primary amine, again making it the available nucleophile. While this strategy often favors the primary amine, it highlights the power of pH control in modulating reactivity.

To favor the secondary amine, one must leverage its inherently higher nucleophilicity with an electrophile where sterics play a minimal role.

Exploiting Nucleophilicity with Small Electrophiles

When a small, highly reactive electrophile such as methyl iodide or an acyl chloride is used, the steric barrier at the secondary amine is less significant. In these cases, the higher electron density and intrinsic nucleophilicity of the secondary nitrogen can make it the preferred reaction site.

Hypothetical Protocol: Selective N-Acetylation

-

Protection: Begin with the previously synthesized tert-butyl (2-(propylamino)ethyl)carbamate, where the primary amine is already protected.

-

Dissolution: Dissolve the Boc-protected amine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equiv.) in DCM.

-

Causality: The base acts as an acid scavenger to neutralize the HCl generated during the reaction. [16]3. Cooling: Cool the solution to 0 °C.

-

Causality: While selectivity is not the primary issue here (the other amine is protected), cooling is good practice to control the exotherm of the acylation reaction.

-

-

Reagent Addition: Slowly add acetyl chloride (1.1 equiv.) to the solution.

-

Reaction & Workup: Allow the reaction to proceed to completion, followed by a standard aqueous workup similar to the one described in section 2.2.

This two-step sequence (protect primary, react secondary) is a robust and common strategy in synthetic chemistry.

Chapter 4: Data Summary and Comparative Analysis

The choice of which amine will react is a predictable outcome based on the interplay of several key factors. The following table summarizes these relationships to guide experimental design.

| Factor / Condition | Favors Reaction at Primary Amine | Favors Reaction at Secondary Amine | Governing Principle |

| Electrophile Size | Bulky (e.g., (Boc)₂O) | Small (e.g., CH₃I, Acyl Chloride) | Steric Hindrance [11][12] |

| Temperature | Low (e.g., 0 °C) | Higher | Kinetic vs. Thermodynamic Control |

| Inherent Reactivity | Less Nucleophilic | More Nucleophilic / More Basic | Electronic Effects [3][6][7] |

| Synthetic Strategy | Direct reaction on diamine | Requires prior protection of primary amine | Chemoselectivity [17][18] |

Conclusion

The selective functionalization of N-propylethylenediamine is a microcosm of the challenges and strategies inherent in complex molecule synthesis. The reactivity of its primary and secondary amines is not absolute but is instead a tunable property governed by a delicate balance between electronic activation and steric accessibility. By choosing a bulky electrophile like di-tert-butyl dicarbonate and employing kinetic control, one can selectively and efficiently modify the less-hindered primary amine. Conversely, by first protecting the primary amine, the more nucleophilic secondary amine becomes available for a wide range of subsequent transformations. A thorough understanding of these core principles empowers the research scientist to move beyond trial-and-error and rationally design synthetic routes that are efficient, predictable, and scalable.

References

-

Title: High Yield Selective Acylation of Polyamines: Proton as Protecting Group Source: Organic Letters URL: [Link]

-

Title: High yield selective acylation of polyamines: proton as protecting group Source: PubMed URL: [Link]

-

Title: Nucleophilicities of Primary and Secondary Amines in Water Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Why is secondary amine more basic than primary and tertiary amine? Source: Quora URL: [Link]

-

Title: Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water Source: Ingenta Connect URL: [Link]

-

Title: Explain the order of basicity for primary, secondary and tertiary amines Source: Learn CBSE Forum URL: [Link]

-

Title: Nucleophilicity of Amines Definition Source: Fiveable URL: [Link]

-

Title: Understanding the Differences: Primary vs. Secondary Amines Source: Oreate AI Blog URL: [Link]

-

Title: Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones Source: RSC Publishing URL: [Link]

-

Title: Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL: [Link]

-

Title: Nucleophilicities of Primary and Secondary Amines in Water Source: ACS Publications URL: [Link]

-

Title: Basicity of Amines Source: Chemistry LibreTexts URL: [Link]

-

Title: Which one is more reactive, primary, secondary, or tertiary amine? Source: Quora URL: [Link]

-

Title: Basicity of Amines and Amides - Explain and compare Source: Emily Learning URL: [Link]

-

Title: How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners Source: Organic Chemistry Data URL: [Link]

-

Title: Nucleophilicities of Primary and Secondary Amines in Water | Request PDF Source: ResearchGate URL: [Link]

-

Title: Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Amine Reactivity Source: Michigan State University Chemistry URL: [Link]

-

Title: Reactions of Amines Source: Chemistry LibreTexts URL: [Link]

-

Title: Effect of additives on the selectivity towards primary and secondary... Source: ResearchGate URL: [Link]

-

Title: A New Measurement of Amine Steric Hindrance – N Exposure Source: OSTI.GOV URL: [Link]

-

Title: Chemoselective formation of secondary amines from primary amines and alkyl halides Source: ResearchGate URL: [Link]

-

Title: steric hinderance and basicity Source: Reddit URL: [Link]

-

Title: The effect of steric hindrance in amines, and sterically destabilized twisted amides … Source: ResearchGate URL: [Link]

-

Title: Synthesis of secondary and tertiary amines Source: Organic Chemistry Portal URL: [Link]

-

Title: Chemical Reactions of Amines: Role & Mechanism Explained Source: StudySmarter URL: [Link]

-

Title: The Reactivity of the N-Boc Protecting Group: An Underrated Feature Source: ResearchGate URL: [Link]

-

Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

-

Title: Chemoselectivity: The Mother of Invention in Total Synthesis Source: PubMed Central (PMC) URL: [Link]

-

Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]

-

Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]

-

Title: Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide Source: MDPI URL: [Link]

-

Title: Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine Source: ACS Omega URL: [Link]

-

Title: (2-Aminoethyl)carbamic acid tert-butyl ester Source: Organic Syntheses URL: [Link]

-

Title: Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

-

Title: Recent Advances in the Chemistry of Metal Carbamates Source: PubMed Central (PMC) URL: [Link]

-

Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. emilylearning.com [emilylearning.com]

- 3. quora.com [quora.com]

- 4. Explain the order of basicity for primary, secondary and tertiary amines - CBSE Class 12 - Learn CBSE Forum [ask.learncbse.in]

- 5. quora.com [quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. fiveable.me [fiveable.me]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners [qixuanchemtec.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. High yield selective acylation of polyamines: proton as protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Selective Acylation of Polyamines with Acid Anhydrides and Acid C...: Ingenta Connect [ingentaconnect.com]

- 18. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Boc-Protected Diamines

(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester belongs to a critical class of compounds in organic synthesis and pharmaceutical development: mono-protected diamines. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups, prized for its stability in a wide range of reaction conditions, particularly those involving nucleophiles and bases, and its susceptibility to cleavage under acidic conditions.[1][2][3] This differential reactivity allows for the selective functionalization of complex molecules, a cornerstone of modern drug discovery.[4]

The thermal stability of such intermediates is a paramount concern, influencing everything from storage conditions and shelf-life to the design of safe and efficient manufacturing processes. Uncontrolled thermal decomposition can lead to impurity formation, loss of yield, and potentially hazardous situations due to the evolution of gaseous byproducts.[5] This guide, therefore, serves as a critical resource for understanding and quantifying the thermal behavior of this important building block.

Mechanistic Insight: The Thermal Decomposition of tert-Butyl Carbamates

The thermal lability of the Boc group, while often exploited for deprotection, must be well-characterized. In the absence of a catalyst, many Boc-protected amines can be deprotected by heating to high temperatures, typically around 150°C or higher.[5] The generally accepted mechanism for the thermal decomposition of a tert-butyl carbamate proceeds through a fragmentation pathway. This process is believed to form the free amine, isobutylene, and carbon dioxide via a carbamic acid intermediate.[5][6]

The decomposition is essentially a first-order reaction, with the rate being influenced by the molecular structure.[5] The process is endothermic, requiring energy to break the C-O bond of the tert-butyl group.

Below is a generalized schematic of the primary thermal decomposition pathway for a Boc-protected amine.

Caption: Experimental workflow for TGA/DSC analysis.

Data Interpretation and Expected Results

While specific values are to be determined experimentally, a typical thermal profile for a compound like (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester would likely show the following features:

-

Initial Stability: No significant mass loss below a certain temperature, indicating the compound's stable temperature range.

-

Melting (DSC): An endothermic peak in the DSC curve without a corresponding mass loss in the TGA curve would indicate melting, if the compound is crystalline.

-

Decomposition (TGA/DSC): A significant mass loss in the TGA curve, often accompanied by a sharp endothermic peak in the DSC curve, signifies decomposition. For a Boc group, the theoretical mass loss corresponding to isobutylene and carbon dioxide (100 g/mol ) can be calculated and compared to the experimental data.

-

Multi-step Decomposition: The presence of both a propyl and an ethyl group on the nitrogens may lead to a more complex decomposition profile with multiple mass loss steps at higher temperatures, corresponding to the fragmentation of the remaining diamine backbone.

Quantitative Data Summary (Hypothetical)

The results of the TGA/DSC analysis should be summarized in a clear, tabular format. The following table illustrates how the data for the target compound and related materials could be presented.

| Parameter | (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester | Expected Range for Alkyl Boc-Carbamates |

| Melting Point (Tm) from DSC | To be determined | Variable |

| Onset of Decomposition (Tonset) from TGA | To be determined | ~150 - 250 °C |

| Peak Decomposition Temp (Tpeak) from DTG | To be determined | ~180 - 280 °C |

| Mass Loss (Step 1 - Boc group) | To be determined | ~ Theoretical % for C5H8O2 |

| Decomposition Enthalpy (ΔHd) from DSC | To be determined | Endothermic |

Implications for Drug Development and Process Safety

A thorough understanding of the thermal stability of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester is critical for:

-

Process Chemistry: The onset of decomposition defines the maximum allowable temperature for subsequent reaction steps, distillations, and drying processes to avoid impurity formation.

-

Formulation and Stability Studies: Knowledge of thermal lability is essential for designing stable drug formulations and for predicting degradation pathways under accelerated stability testing conditions. [7]* Safety: The thermal decomposition generates gaseous byproducts (isobutylene and CO2), which can lead to pressure buildup in closed systems. [5]A quantitative understanding of the decomposition kinetics is necessary for conducting a thorough process hazard analysis.

Conclusion

While specific, pre-existing thermal analysis data for (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester is not widely published, this guide provides the necessary scientific framework and experimental protocols for its comprehensive characterization. By understanding the fundamental mechanisms of Boc-carbamate decomposition and by applying standard analytical techniques such as TGA and DSC, researchers can confidently determine the thermal stability profile of this and related compounds. This knowledge is indispensable for ensuring the quality, safety, and efficiency of processes in pharmaceutical research and development.

References

-

ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods. Reagent Guides. [Link]

-

TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. [Link]

-

ResearchGate. (2005). Thermal stability and decomposition of pharmaceutical compounds. Request PDF. [Link]

-

National Institutes of Health (NIH). (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Center for Biotechnology Information. [Link]

-

MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]

-

Wesolowski, M. (1992). Thermoanalytical methods in pharmaceutical technology. Journal of Thermal Analysis and Calorimetry. [Link]

-

Oriental Journal of Chemistry. (2022). Thermoanalytical and Kinetic Studies for the Thermal Stability of Nimesulide under Different Heating Rates. Oriental Journal of Chemistry. [Link]

-

O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

ResearchGate. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Request PDF. [Link]

-

CETCO. (n.d.). Simultaneous thermal analysis (tga-dta, tga-dsc). CETCO. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

ResearchGate. (2012). DSC (a) and TG (b) curves for the thermal decomposition of... ResearchGate. [Link]

-

Lab Manager Magazine. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager Magazine. [Link]

-

NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH. [Link]

-

PubMed. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. National Center for Biotechnology Information. [Link]

-

ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.[Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Thermoanalytical and Kinetic Studies for the Thermal Stability of Nimesulide under Different Heating Rates – Oriental Journal of Chemistry [orientjchem.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Discovery and first synthesis of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester

An In-depth Technical Guide on the Discovery and First Synthesis of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester

Introduction

(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester, a key intermediate in various synthetic pathways, represents a significant building block for drug development and materials science. Its structure, featuring a selectively protected diamine, allows for precise chemical modifications, making it an invaluable tool for researchers. This guide delves into the conceptual discovery and a plausible first synthesis of this compound, providing a comprehensive overview for scientists and professionals in the field. The strategic use of the tert-butoxycarbonyl (Boc) protecting group is central to the synthesis, enabling the creation of complex molecules with tailored properties.

Conceptual Discovery: The Challenge of Selective Protection

The "discovery" of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester is best understood not as a singular event, but as a logical progression in the field of synthetic organic chemistry. The primary challenge in working with diamines is the selective functionalization of one amino group while the other remains available for subsequent reactions. Without a protecting group strategy, reactions with electrophiles would lead to a mixture of di-substituted and unreacted starting material, complicating purification and reducing yields.

The development of the tert-butoxycarbonyl (Boc) protecting group was a major advancement in this area. The Boc group is stable under a wide range of reaction conditions but can be easily removed under mildly acidic conditions, making it an ideal choice for protecting amines. The synthesis of mono-protected diamines, therefore, became a critical focus for synthetic chemists.

A common and effective method for achieving mono-protection of a symmetric diamine like ethylenediamine involves the use of di-tert-butyl dicarbonate ((Boc)₂O) or tert-butyl phenyl carbonate. By carefully controlling the stoichiometry of the reagents, one amino group can be selectively protected, leaving the other free for further modification. This foundational principle underpins the logical pathway to the synthesis of asymmetrically substituted diamines like (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester.

The First Synthesis: A Plausible and Efficient Route

The first synthesis of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester can be logically approached in a two-step process: first, the mono-Boc protection of a suitable diamine precursor, followed by the selective alkylation of the remaining free amino group. A likely precursor for this synthesis is N-propylethylenediamine.

Step 1: Mono-Boc Protection of N-Propylethylenediamine

The initial step involves the selective protection of the primary amine of N-propylethylenediamine. The primary amine is more sterically accessible and generally more nucleophilic than the secondary amine, allowing for selective reaction with a bulky electrophile like di-tert-butyl dicarbonate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-propylethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.0 eq) in the same solvent dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane is a good choice due to its inertness and ability to dissolve both the diamine and the Boc anhydride.

-

Temperature: Starting the reaction at 0 °C helps to control the exothermicity of the reaction and improve the selectivity for mono-protection.

-

Stoichiometry: Using a 1:1 molar ratio of the diamine to Boc anhydride is crucial for maximizing the yield of the mono-protected product.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₂₂N₂O₂ |

| Molecular Weight | 202.29 g/mol [1] |

| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-propylcarbamate[1] |

| CAS Number | 105628-64-6[1] |

Visualizing the Synthesis

Caption: Synthetic workflow for the mono-Boc protection of N-propylethylenediamine.

Characterization of the Final Product

To confirm the identity and purity of the synthesized (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester, a combination of spectroscopic techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the propyl and tert-butyl groups and the overall carbon skeleton.

-

Mass Spectrometry (MS): This would determine the molecular weight of the compound, confirming the successful addition of the Boc group.

-

Infrared (IR) Spectroscopy: The presence of characteristic peaks for the N-H bonds of the primary amine and the C=O of the carbamate would provide further structural confirmation.

Alternative Synthetic Approaches

An alternative and equally viable approach would be to start with the readily available tert-butyl (2-aminoethyl)carbamate and then introduce the propyl group via N-alkylation.

Experimental Protocol:

-

Reaction Setup: Dissolve tert-butyl (2-aminoethyl)carbamate (1.0 eq) and a suitable base, such as potassium carbonate or triethylamine (1.5 eq), in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Alkylation: Add 1-bromopropane or 1-iodopropane (1.1 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.

-

Workup and Purification: After cooling to room temperature, filter off the base. The filtrate is then concentrated, and the residue is purified by column chromatography to yield the desired product.

Caption: Alternative synthetic route via N-alkylation of mono-Boc-ethylenediamine.

Conclusion